molecular formula C17H21N5O4S B3956900 5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

Cat. No.: B3956900
M. Wt: 391.4 g/mol
InChI Key: YVGHHYMCMFMAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound that features a combination of piperazine, pyridine, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-27(25,26)21-9-7-20(8-10-21)15-4-5-17(22(23)24)16(11-15)19-13-14-3-2-6-18-12-14/h2-6,11-12,19H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHHYMCMFMAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

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